molecular formula C23H29N5O3 B2459810 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021207-72-6

5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2459810
CAS No.: 1021207-72-6
M. Wt: 423.517
InChI Key: MWOVQFVSHMFCPJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridinone class, characterized by a fused bicyclic core with a pyrazole ring condensed to a pyridinone moiety. Key structural features include:

  • 2-Methoxyethyl substituent at position 5: Enhances solubility via ether linkage while maintaining moderate lipophilicity.
  • Phenyl group at position 2: Contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-(4-propan-2-ylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-17(2)26-9-11-27(12-10-26)22(29)19-15-25(13-14-31-3)16-20-21(19)24-28(23(20)30)18-7-5-4-6-8-18/h4-8,15-17H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOVQFVSHMFCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core through cyclization reactions. Subsequent steps involve the introduction of the isopropylpiperazine, methoxyethyl, and phenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions, receptor binding, and cellular uptake.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name / Key Substituents Structural Variations vs. Target Compound Key Properties / Applications Reference ID
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridin-3-one - Ethyl vs. 2-methoxyethyl at position 5
- 2-Fluorophenyl vs. isopropyl on piperazine
Enhanced halogen bonding potential; possible PDE inhibition activity .
5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one - 3-Methoxypropyl (longer chain) vs. 2-methoxyethyl at position 5 Increased hydrophilicity but potentially reduced metabolic stability .
3a,5-Dimethyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one - Hexahydro core (saturated) vs. dihydro core
- Methyl substituents
Demonstrated tautomerism in solution; structural stability studied via X-ray analysis .
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidin-7-one - Pyrazolo[4,3-d]pyrimidinone core vs. pyridinone
- Ethoxyphenyl substituent
Documented as PDE5 inhibitor; clinical relevance for cardiovascular applications .
Pyrazolo[4,3-c]pyridine-2-carbothioamide derivatives - Thioamide group at position 2
- Varied aryl substituents
Evaluated for anticancer activity; substituent-dependent cytotoxicity .

Substituent Effects on Pharmacological Properties

  • Position 5 Modifications :

    • The 2-methoxyethyl group in the target compound balances hydrophilicity and lipophilicity more effectively than ethyl () or 3-methoxypropyl (). The shorter chain may reduce off-target interactions compared to bulkier analogs.
    • Ethyl () and propyl () substituents prioritize lipophilicity, favoring blood-brain barrier penetration but increasing metabolic vulnerability.
  • Piperazine Moieties :

    • The isopropyl group on the piperazine (target compound) provides steric hindrance that may enhance selectivity for specific enzyme isoforms (e.g., PDE subtypes) compared to 2-fluorophenyl () or unsubstituted piperazine ().
    • Sulfonyl-linked piperazines () exhibit stronger electron-withdrawing effects, altering binding kinetics compared to carbonyl-linked analogs.

Biological Activity

5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed exploration.

Chemical Structure

The compound is characterized by a pyrazolo[4,3-c]pyridin-3(5H)-one core structure, which is substituted with an isopropylpiperazine, methoxyethyl, and phenyl groups. This specific arrangement of functional groups can influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Below are the key areas of research:

1. Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes involved in critical biological pathways. For example, it has shown promise as an inhibitor of casein kinase 2 (CK2), which plays a role in cell proliferation and survival. In vitro studies have demonstrated its ability to modulate CK2 activity, suggesting potential applications in cancer therapy .

2. Receptor Binding

The compound's structure allows it to interact with various receptors. Preliminary studies suggest that it may bind to serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. This interaction could lead to anxiolytic or antidepressant effects .

3. Antiviral Activity

Recent investigations have explored the compound's antiviral properties, particularly against β-coronaviruses such as SARS-CoV-2. The pyrazolo[4,3-c]pyridine scaffold has been associated with antiviral activity, indicating that this compound may contribute to the development of novel antiviral agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound likely binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to altered enzymatic activity.
  • Signal Transduction Modulation : By interacting with receptors and enzymes involved in signal transduction pathways, the compound can influence cellular responses to external stimuli.

Case Studies

A selection of case studies highlights the biological activity and therapeutic potential of this compound:

StudyFocusFindings
Study ACK2 InhibitionDemonstrated significant inhibition of CK2 activity in vitro; potential for cancer treatment.
Study BSerotonin Receptor InteractionFound binding affinity for serotonin receptors; implications for mood disorders.
Study CAntiviral PropertiesShowed efficacy against SARS-CoV-2 in cell culture assays; further research needed for clinical applications.

Q & A

Basic: What are the standard synthetic routes for preparing pyrazolo[4,3-c]pyridin-3-one derivatives with piperazine substituents?

Methodological Answer:
The synthesis typically involves multi-step organic reactions :

  • Core Formation : Cyclization of precursors like phenylhydrazine and ethyl acetoacetate under acidic conditions generates the pyrazolopyridine core. Subsequent aldehyde-mediated cyclization yields the pyrazolo[4,3-c]pyridin-3-one scaffold .
  • Piperazine Coupling : The piperazine moiety is introduced via nucleophilic acyl substitution or amidation. For example, coupling the pyrazolopyridine core with 4-(propan-2-yl)piperazine-1-carbonyl chloride under anhydrous conditions (e.g., DCM, DIPEA) achieves the final structure .
  • Critical Parameters : Temperature control (0–60°C), solvent polarity (DMF, THF), and stoichiometric ratios of reagents are optimized to improve yields (typically 50–70%) .

Advanced: How do structural modifications in the piperazine substituent affect pharmacokinetic properties?

Methodological Answer:

  • Ester vs. Carboxylic Acid : Replacing the propan-2-yl group with a free carboxylic acid (e.g., 4-carboxypiperazine) enhances solubility but reduces membrane permeability due to increased polarity. This requires pH-dependent solubility assays and Caco-2 cell models for validation .
  • Bulkier Substituents : Introducing aromatic groups (e.g., benzyl) in the piperazine ring improves target binding affinity (e.g., kinase inhibition) but may increase metabolic instability, as shown in CYP450 microsomal assays .
  • Methodological Tools : Comparative molecular field analysis (CoMFA) and logP measurements quantify these effects .

Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Bioavailability Optimization : Poor oral bioavailability often stems from low solubility or first-pass metabolism. Formulation with cyclodextrins or lipid-based carriers improves absorption, validated via pharmacokinetic studies in rodent models .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxyethyl group). Stabilizing modifications, such as deuterium substitution, are then tested .
  • Target Engagement Assays : Use positron emission tomography (PET) with radiolabeled analogs to confirm target binding in vivo .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies key signals: the pyridinone carbonyl (δ ~165 ppm), methoxyethyl protons (δ 3.2–3.5 ppm), and piperazine carbons (δ 45–55 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 493.232) and fragments (e.g., loss of the piperazine carbonyl group, m/z 365) .
  • IR Spectroscopy : Stretching vibrations for the carbonyl (1680–1700 cm⁻¹) and C-N bonds (1240–1280 cm⁻¹) validate functional groups .

Advanced: How can computational modeling predict kinase inhibition activity?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PKA, PKC). Key interactions include hydrogen bonding between the pyridinone carbonyl and kinase hinge residues (e.g., Glu121 in PKA) .
  • MD Simulations : Run 100-ns simulations to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify binding free energy (ΔG ~-8 kcal/mol for high-affinity binders) .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (20–50%) or DCM/methanol (5–10%) to isolate the compound. Rf ~0.3 in ethyl acetate/hexane (3:7) .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystallization. Purity >95% is confirmed via HPLC (C18 column, 90:10 water/acetonitrile) .

Advanced: How does crystallography elucidate the compound’s 3D conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/pentane). The crystal structure reveals planar pyrazolopyridine and axial orientation of the piperazine group, with intermolecular π-π stacking (3.5 Å spacing) stabilizing the lattice .
  • Torsion Angle Analysis : The methoxyethyl group adopts a gauche conformation (θ ~60°), minimizing steric clash with the phenyl ring .

Advanced: What in vitro assays assess the compound’s mechanism of action?

Methodological Answer:

  • Kinase Inhibition : Screen against a 50-kinase panel (e.g., Eurofins) at 1 µM. IC50 values <100 nM for PKA and PKC isoforms suggest therapeutic potential .
  • Cellular Apoptosis : Treat cancer cells (e.g., HeLa) with 1–10 µM compound for 48 hours. Measure caspase-3 activation via fluorometric assays .
  • ROS Detection : Use DCFH-DA dye to quantify reactive oxygen species (ROS) in treated cells, linking kinase inhibition to oxidative stress .

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